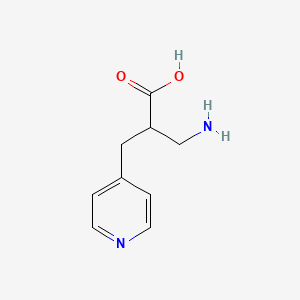

2-Aminomethyl-3-pyridin-4-YL-propionic acid

CAS No.: 910444-19-8

Cat. No.: VC17723952

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910444-19-8 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2-(aminomethyl)-3-pyridin-4-ylpropanoic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |

| Standard InChI Key | ZPZJQJPAGXPTPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1CC(CN)C(=O)O |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 2-amino-3-pyridin-4-ylpropanoic acid hydrochloride under IUPAC conventions . Its molecular formula is C₈H₁₁ClN₂O₂, with a calculated molecular weight of 202.64 g/mol . Alternative synonyms include:

| Synonym | Source |

|---|---|

| 4-Pyridinepropanoic acid, α-amino-, hydrochloride | PubChem |

| 2-Amino-3-pyridin-4-yl-propionic acid hydrochloride | PubChem |

| DL-4-Pyridylalanine hydrochloride | PubChem |

Structural Identifiers

Critical identifiers for database referencing include:

These identifiers enable precise tracking of the compound in chemical inventories and computational modeling platforms.

Molecular Architecture and Conformational Analysis

2D Structural Features

The planar pyridine ring (C₅H₅N) is substituted at the 4-position with a propanoic acid side chain (-CH₂-CH(NH₂)-COOH), which is protonated as a hydrochloride salt . This configuration introduces both acidic (carboxylic acid) and basic (amine) functional groups, creating a zwitterionic potential in aqueous environments.

3D Conformational Dynamics

Computational modeling reveals two dominant conformers:

-

Extended conformation: The pyridine ring and propanoic acid chain align antiperiplanar, maximizing π-orbital overlap between the pyridine and carboxylate groups.

-

Folded conformation: Intramolecular hydrogen bonding between the amine (-NH₃⁺) and carboxylate (-COO⁻) groups stabilizes a compact structure .

These conformers influence solubility and crystallinity, with the hydrochloride salt form preferentially adopting the extended conformation in solid-state structures .

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unreported in peer-reviewed literature, the hydrochloride salt’s ionic character suggests high solubility in polar solvents such as water or methanol. The compound’s stability profile is inferred from its functional groups:

-

pH sensitivity: Deprotonation of the carboxylic acid (pKa ≈ 2.3) and amine (pKa ≈ 9.7) groups occurs in aqueous solutions, affecting bioavailability .

-

Thermal stability: Melting point data are unavailable, but analogous pyridine derivatives typically decompose above 200°C.

Spectroscopic Signatures

Predicted spectroscopic characteristics include:

-

IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

-

NMR: Pyridine ring protons resonate at δ 8.5–7.5 ppm (¹H), while the methylene groups appear at δ 3.0–4.0 ppm .

Synthetic Routes and Industrial Relevance

Challenges in Scalability

Industrial production faces hurdles such as:

-

Regioselectivity: Avoiding substitution at the pyridine 2- or 3-positions.

-

Salt byproducts: Removing excess HCl during hydrochloride salt formation.

Research Applications and Future Directions

Materials Science Applications

As a ligand, the compound could coordinate transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes for catalytic or sensing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume